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molecular formula C9H6BrN3 B8570818 2-(5-Bromopyridin-3-yl)pyrimidine

2-(5-Bromopyridin-3-yl)pyrimidine

Cat. No. B8570818
M. Wt: 236.07 g/mol
InChI Key: RLQBACIDRXTOLB-UHFFFAOYSA-N
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Patent
US06713455B2

Procedure details

A mixture of the product of Step B (4.86 g, 20.5 mmol) and 1,1,3,3-tetramethoxypropane (6.59 mL, 40 mmol) in DMF (25 mL) was warmed to 90° C. under N2. After 18 h, the reaction mixture was allowed to cool to 25° C., concentrated in vacuo. Purification of the residue by flash chromatography (EtOAc) afforded the title compound (1.05 g, 22%) as a white solid. MS 237 (M+H)+
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
6.59 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[C:8]([Br:10])[CH:9]=1)(=[NH:3])[NH2:2].CO[CH:13](OC)[CH2:14][CH:15](OC)OC>CN(C=O)C>[Br:10][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([C:1]2[N:2]=[CH:15][CH:14]=[CH:13][N:3]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
C(N)(=N)C=1C=NC=C(C1)Br
Name
Quantity
6.59 mL
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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